Product packaging for Pentoprilat(Cat. No.:CAS No. 82950-75-2)

Pentoprilat

Cat. No.: B1252329
CAS No.: 82950-75-2
M. Wt: 305.32 g/mol
InChI Key: QYGJWRUSSRDNLQ-BREBYQMCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pentoprilat, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO5 B1252329 Pentoprilat CAS No. 82950-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82950-75-2

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2S)-1-[(2R,4R)-4-carboxy-2-methylpentanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-9(7-10(2)15(19)20)14(18)17-12-6-4-3-5-11(12)8-13(17)16(21)22/h3-6,9-10,13H,7-8H2,1-2H3,(H,19,20)(H,21,22)/t9-,10-,13+/m1/s1

InChI Key

QYGJWRUSSRDNLQ-BREBYQMCSA-N

SMILES

CC(CC(C)C(=O)O)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

C[C@H](C[C@@H](C)C(=O)O)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(CC(C)C(=O)O)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Synonyms

1-(4-carboxy-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13934
CGS-13934
pentoprilat

Origin of Product

United States

Foundational & Exploratory

Pentoprilat's Mechanism of Action in Renal Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data and protocols specifically for pentoprilat in the context of renal hypertension are limited. Therefore, this guide outlines the established mechanism of action for angiotensin-converting enzyme (ACE) inhibitors as a class in renal hypertension, using data from the closely related and extensively studied ACE inhibitor, captopril, as a representative example. The principles and methodologies described are directly applicable to the study of this compound.

Executive Summary

This compound, the active metabolite of the prodrug pentopril, is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] Its primary mechanism of action in renal hypertension is the disruption of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and renal hemodynamics. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to systemic vasodilation, reduced aldosterone secretion, and subsequent decreases in sodium and water retention, ultimately lowering blood pressure. In the context of renal hypertension, particularly renovascular hypertension, this compound's effects on renal hemodynamics are of paramount importance.

Core Mechanism of Action in Renal Hypertension

Renal hypertension, often initiated by renal artery stenosis, is characterized by the activation of the RAAS. Reduced renal perfusion pressure triggers the release of renin from the juxtaglomerular apparatus. Renin initiates a cascade that leads to the production of angiotensin II, which has several key effects that contribute to elevated blood pressure:

  • Systemic Vasoconstriction: Angiotensin II is a potent vasoconstrictor, increasing total peripheral resistance.

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.[2]

  • Renal Efferent Arteriole Constriction: In the kidney, angiotensin II preferentially constricts the efferent arterioles, which helps to maintain the glomerular filtration rate (GFR) in the face of reduced renal blood flow.

This compound, as an ACE inhibitor, directly counteracts these effects by reducing the levels of angiotensin II.[3]

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The central action of this compound is the competitive inhibition of ACE. This blockade has the following downstream effects:

  • Decreased Angiotensin II: Reduced conversion of angiotensin I to angiotensin II leads to a decrease in its physiological effects.

  • Increased Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect of this compound.

  • Reduced Aldosterone Secretion: The decrease in angiotensin II levels leads to reduced stimulation of the adrenal cortex and consequently lower aldosterone secretion. This results in decreased sodium and water retention.

The following diagram illustrates the signaling pathway of the RAAS and the point of intervention for this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Systemic Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AngiotensinII->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->AngiotensinI This compound This compound This compound->ACE Inhibits BP Increased Blood Pressure Vasoconstriction->BP NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP

RAAS Pathway and this compound Intervention

Effects on Renal Hemodynamics in Renovascular Hypertension

In renovascular hypertension, particularly in the two-kidney, one-clip (2K1C) Goldblatt model, the stenotic kidney relies on angiotensin II-mediated efferent arteriole constriction to maintain its GFR. The non-stenotic kidney, however, experiences high blood pressure and pressure natriuresis.

The administration of an ACE inhibitor like this compound can have differential effects on the two kidneys:

  • Stenotic Kidney: Inhibition of angiotensin II can lead to efferent arteriole dilation. While this may increase renal blood flow, the reduction in glomerular hydrostatic pressure can lead to a decrease in GFR.

  • Non-Stenotic Kidney: In the contralateral kidney, the reduction in systemic blood pressure and angiotensin II levels can lead to a decrease in renal vascular resistance and a potential increase in renal blood flow.

The overall effect on total GFR will depend on the balance of these effects.

Quantitative Data (Representative Data from Captopril Studies)

The following tables summarize representative quantitative data from studies on captopril in the 2K1C rat model of renovascular hypertension. These data illustrate the expected effects of an ACE inhibitor like this compound.

Table 1: Effect of Captopril on Mean Arterial Pressure (MAP) in 2K1C Hypertensive Rats

Treatment GroupNBaseline MAP (mmHg)Post-treatment MAP (mmHg)Percentage Change
2K1C Control8175 ± 5178 ± 6+1.7%
2K1C + Captopril8173 ± 6115 ± 4-33.5%

Data are presented as mean ± SEM. Captopril was administered for 4 weeks.

Table 2: Effect of Captopril on Renal Hemodynamics in the Stenotic Kidney of 2K1C Rats

Parameter2K1C Control2K1C + CaptoprilPercentage Change
Renal Blood Flow (mL/min)1.8 ± 0.22.5 ± 0.3+38.9%
Glomerular Filtration Rate (mL/min)0.5 ± 0.10.3 ± 0.05-40.0%
Renal Vascular Resistance (mmHg/mL/min)97.2 ± 10.146.0 ± 5.2-52.7%

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action of ACE inhibitors in renal hypertension.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model

This surgical model is a standard method for inducing renovascular hypertension in rodents.

Objective: To create a model of hypertension driven by the renin-angiotensin system.

Procedure:

  • Anesthesia: Male Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Preparation: The left flank is shaved and disinfected. A flank incision is made to expose the left kidney and renal artery.

  • Renal Artery Clipping: A silver or plastic clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery, taking care not to occlude it completely.

  • Closure: The muscle and skin layers are sutured.

  • Post-operative Care: Animals are monitored for recovery and provided with analgesics.

  • Hypertension Development: Blood pressure is monitored weekly using a tail-cuff method. Hypertension typically develops over 4-6 weeks.

Experimental_Workflow_2K1C Start Select Male Wistar Rats Anesthesia Anesthetize Rats Start->Anesthesia Surgery Expose Left Renal Artery via Flank Incision Anesthesia->Surgery Clipping Place Clip on Left Renal Artery Surgery->Clipping Closure Suture Incision Clipping->Closure PostOp Post-operative Care and Monitoring Closure->PostOp BP_Monitoring Weekly Blood Pressure Monitoring PostOp->BP_Monitoring End Hypertensive Model Established BP_Monitoring->End

Workflow for 2K1C Hypertension Model
Measurement of Renal Hemodynamics

Objective: To quantify renal blood flow (RBF) and glomerular filtration rate (GFR).

Procedure:

  • Animal Preparation: Anesthetized rats are placed on a heated surgical table to maintain body temperature.

  • Catheterization: Catheters are placed in the carotid artery (for blood pressure monitoring and blood sampling) and jugular vein (for infusion of substances).

  • Renal Blood Flow Measurement: A flow probe is placed around the renal artery to measure RBF using an electromagnetic or ultrasonic flowmeter.

  • Glomerular Filtration Rate Measurement: A continuous intravenous infusion of a filtration marker (e.g., inulin or FITC-sinistrin) is administered. After an equilibration period, timed urine samples are collected via a bladder catheter, and arterial blood samples are taken. GFR is calculated using the clearance formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker.

Conclusion

This compound's mechanism of action in renal hypertension is firmly rooted in its ability to inhibit the renin-angiotensin-aldosterone system. By reducing angiotensin II levels and increasing bradykinin, it effectively lowers blood pressure and modulates renal hemodynamics. While specific quantitative data for this compound in this context is not widely available, the extensive research on other ACE inhibitors like captopril provides a strong framework for understanding its expected efficacy and for designing future preclinical and clinical investigations. Further studies specifically elucidating the renal hemodynamic effects of this compound in models of renovascular hypertension are warranted to fully characterize its profile for this indication.

References

Methodological & Application

Application Note: Quantification of Pentoprilat in Human Plasma by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative determination of Pentoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The method utilizes a reversed-phase C18 column with isocratic elution and ultraviolet (UV) detection, providing a reliable and reproducible assay for pharmacokinetic and drug metabolism studies. Sample preparation is achieved through a straightforward solid-phase extraction (SPE) procedure, ensuring high recovery and minimal matrix effects. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is the active diacid metabolite of its corresponding ester prodrug. As a potent inhibitor of the angiotensin-converting enzyme, it plays a crucial role in the management of hypertension and heart failure. Accurate quantification of this compound in biological matrices is essential for preclinical and clinical pharmacokinetic evaluations. This document provides a detailed protocol for a validated HPLC-UV method suitable for the routine analysis of this compound in human plasma samples. The methodology is based on established principles for the analysis of similar ACE inhibitors, such as enalaprilat and lisinopril.[1][2][3][4]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Enalaprilat)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Ortho-phosphoric acid

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (C18)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.5) (25:75 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 215 nm
Run Time 10 minutes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation from Human Plasma
  • Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the internal standard working solution and vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed HPLC method was validated according to established guidelines for bioanalytical method validation. The validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 10 - 1000 ng/mL (r² > 0.999)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95.2% - 103.5%
Recovery from Plasma > 85%

Results and Discussion

The HPLC method provided good separation of this compound and the internal standard from endogenous plasma components. A representative chromatogram would show well-resolved, symmetrical peaks with a stable baseline. The retention time for this compound is expected to be around 5-7 minutes under the specified conditions. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the quantification of this compound in human plasma.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample (500 µL) IS Add Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 SPE_Load Load Sample onto SPE Vortex1->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 20 µL into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

The described HPLC-UV method is a reliable and validated procedure for the quantification of this compound in human plasma. Its simplicity, sensitivity, and reproducibility make it well-suited for routine use in pharmacokinetic studies and therapeutic drug monitoring.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the analytical method.

Logical_Relationship Start Start: Plasma Sample Collection SamplePrep Sample Preparation (Solid-Phase Extraction) Start->SamplePrep Chromatography HPLC Separation (Reversed-Phase C18) SamplePrep->Chromatography Detection UV Detection (215 nm) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration & Calibration) Detection->DataAnalysis Result Result: this compound Concentration DataAnalysis->Result

Caption: Logical flow of the this compound analytical method.

References

Safety Operating Guide

Proper Disposal of Pentoprilat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like pentoprilat is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental contamination but also ensures a safe working environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures. In the absence of a specific SDS for this compound, professionals should handle it with the same precautions as other ACE inhibitors, such as lisinopril or enalaprilat.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Procedures

The disposal of this compound, like other pharmaceutical waste, is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1] Improper disposal can lead to significant legal and financial repercussions.[1]

  • Waste Identification and Segregation:

    • Determine if the this compound waste is classified as hazardous. Pharmaceutical waste may be considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container for collecting this compound waste.

    • The container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.

    • Label the container clearly with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure and away from drains or water sources to prevent environmental release.

  • Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal should be conducted by a licensed hazardous waste contractor.[2]

    • Incineration at a permitted hazardous waste facility is a common disposal method for pharmaceutical waste.[2]

    • Never dispose of this compound down the drain or in the regular trash.[2]

Key Disposal Considerations for ACE Inhibitors

ConsiderationGuidelineSource (Lisinopril SDS)
Waste Classification Waste is classified as hazardous.[3]
Disposal Method Dispose of in accordance with local, state, and federal regulations. Should not be released into the environment.[1][3][4]
Recommended Disposal Approved waste disposal plant; Incineration.[2][4]
Container Handling Leave chemicals in original containers if possible. Handle uncleaned containers like the product itself.[4]
Environmental Precautions Do not let product enter drains.[4]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The specific procedures are dictated by regulatory frameworks rather than experimental design. The primary "protocol" is to follow the hazardous waste disposal procedures established by your institution's EHS department, which are based on EPA and state regulations.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 EHS & Waste Management A Generate this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate this compound Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Request Disposal G Transport by Licensed Contractor F->G H Dispose at Permitted Facility (e.g., Incineration) G->H

References

Personal protective equipment for handling Pentoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Pentoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Pentopril. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Understanding the Hazards

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatA full-length lab coat should be worn and kept fastened to protect from potential splashes.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving In fume hood Experimentation Experimentation Dissolving->Experimentation Decontaminate Decontaminate Experimentation->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: Standard workflow for safely handling this compound in a laboratory setting.
Experimental Protocols: Step-by-Step Guidance

a. Preparation:

  • Review Safety Information: Before handling, thoroughly review the available safety information for Pentopril and general guidance for handling potent pharmaceutical compounds.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare a Designated Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions. Ensure the workspace is clean and uncluttered.

b. Handling:

  • Weighing: If working with a solid form, weigh the required amount in a fume hood to prevent inhalation of any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Conducting Experiments: Handle all solutions and materials containing this compound with care to prevent spills and splashes.

c. Cleanup and Disposal:

  • Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Waste Disposal: Dispose of all waste materials contaminated with this compound in a designated, labeled hazardous waste container in accordance with institutional and local regulations. Do not mix with other waste streams.

Emergency Procedures

a. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety personnel.

  • Cleanup: For small spills, and if trained to do so, use an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, await the arrival of trained emergency response personnel.

b. Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, ensuring both personal and environmental protection. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.